

# An In-depth Technical Guide to Rotigotine (SPM-962)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Rotigotine, also known by its developmental code SPM-962, is a non-ergoline dopamine agonist.[1][2] It is primarily used in the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental data for Rotigotine.

#### **Molecular Structure**

The chemical structure of Rotigotine is (6S)-6-[propyl(2-(2-thienyl)ethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol.[3] It is a member of the tetralins chemical class.[1]

Chemical Formula: C<sub>19</sub>H<sub>25</sub>NOS[3][4]

Molecular Weight: 315.47 g/mol [4]

# **Chemical and Physical Properties**

Rotigotine is a white to off-white powder.[1] It is a lipophilic compound and is poorly soluble in water at neutral pH.[1] It is also sensitive to oxidation and is non-hygroscopic.[1]

## **Quantitative Chemical Data**



| Property          | Value                                                                   | Source |
|-------------------|-------------------------------------------------------------------------|--------|
| Molecular Weight  | 315.47 g/mol                                                            | [4]    |
| Molecular Formula | C19H25NOS                                                               | [4]    |
| LogP              | 4.7                                                                     | [1]    |
| рКа               | Not Available                                                           |        |
| Solubility        | Poorly soluble in water at neutral pH                                   | [1]    |
| Melting Point     | Not Available                                                           |        |
| Optical Rotation  | -55.79 deg at 25 °C (c = 0.99 in methanol) for Rotigotine hydrochloride | [1]    |

**Pharmacokinetic Properties** 

| Property                      | -<br>Value                                                     | Source |
|-------------------------------|----------------------------------------------------------------|--------|
| Bioavailability               | ~37% (transdermal)                                             | [5]    |
| Protein Binding               | 92% (in vitro), 89.5% (in vivo)                                | [2]    |
| Volume of Distribution (Vd/F) | ~84 L/kg                                                       | [2]    |
| Metabolism                    | Hepatic (CYP-mediated),<br>conjugation, and N-<br>dealkylation | [2]    |
| Half-life                     | 5-7 hours                                                      | [6]    |
| Excretion                     | ~71% urine, ~11% feces                                         | [6]    |

# **Experimental Protocols**Synthesis of Rotigotine

A common synthesis approach for Rotigotine involves the reductive amination of 5-methoxy-2-tetralone. A practical two-step synthesis has been described starting from 5-methoxy-2-



tetralone.[7] An alternative patented process describes the reductive amination of an amine of formula 6 with a 2-thienylacetic acid-sodium boron hydride complex, using hydrobromide 5 as an intermediate.[8]

A chemoenzymatic total synthesis has also been reported, which utilizes an IRED-catalyzed reductive amination as a key step to achieve high enantioselectivity.[9]

General Synthetic Scheme Outline:



Click to download full resolution via product page

Caption: General synthetic workflow for Rotigotine.

# **Mechanism of Action and Signaling Pathways**

Rotigotine is a dopamine agonist with a high affinity for D2, D3, and D1 dopamine receptors. [10] Its therapeutic effects in Parkinson's disease are attributed to the stimulation of these receptors in the brain, which helps to alleviate the motor symptoms caused by dopamine deficiency.[10] Rotigotine also exhibits partial agonist activity at the 5-HT1A receptor and antagonist activity at the  $\alpha$ 2B-adrenergic receptor.[4]

The primary signaling pathway involves the activation of dopamine receptors, which are G protein-coupled receptors. Activation of D2-like receptors (D2, D3, D4) typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity. Conversely, activation of D1-like receptors (D1, D5) stimulates adenylyl cyclase, leading to an increase in cAMP.

### **Dopamine Receptor Binding Affinity**



| Receptor Subtype | Ki (nM) | Source |
|------------------|---------|--------|
| Dopamine D1      | 83      | [4]    |
| Dopamine D2      | 4-15    | [4]    |
| Dopamine D3      | 0.71    | [4]    |
| Dopamine D4      | 4-15    | [4]    |
| Dopamine D5      | 4-15    | [4]    |

In Vitro Receptor Activity (pEC<sub>50</sub>)

| Receptor Subtype | pEC <sub>50</sub> | Source |
|------------------|-------------------|--------|
| D1               | 9.6               | [3][6] |
| D <sub>2</sub>   | 10.4              | [3][6] |
| Dз               | 8.2               | [3][6] |
| D4               | 7.7               | [3][6] |
| D <sub>5</sub>   | 7.7               | [3][6] |

# **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Simplified Rotigotine signaling pathway.

# **Experimental Workflows**

A typical in vitro experimental workflow to assess the activity of Rotigotine would involve receptor binding assays and functional assays using cell lines expressing specific dopamine receptor subtypes.

## In Vitro Assay Workflow





Click to download full resolution via product page

Caption: In vitro experimental workflow for Rotigotine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Rotigotine | C19H25NOS | CID 59227 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]



- 5. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROTIGOTINE | 99755-59-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US20110230541A1 Process for the preparation of rotigotine Google Patents [patents.google.com]
- 9. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Rotigotine (SPM-962)].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15581850#bm-962-molecular-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com